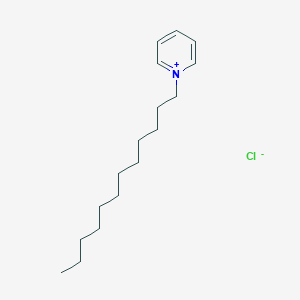

DODECYLPYRIDINIUM CHLORIDE

Cat. No. B089763

Key on ui cas rn:

104-74-5

M. Wt: 283.9 g/mol

InChI Key: GKQHIYSTBXDYNQ-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04894454

Procedure details

The corresponding compounds of pyridine or substituted pyridine, as six-member heterocycle, can be prepared from the corresponding alkyl bromides or iodides in methanol at 35° C. and pyridine or substituted pyridines with a yield of 70%. The corresponding molar amounts of the alkyl bromide, almost all of which are available commercially but which must be subsequently preparatively purified by high-pressure liquid chromatography (HPLC), are firstly dissolved in methanol (10 times excess volume with respect to pyridine) and under nitrogen the stoichiometric amount of pyridine, also dissolved in methanol, added dropwise whilst stirring. Heating is carried out for 6 hours under reflux whilst stirring at 70° C. so that the reaction yield is almost quantitative. Thus, for example, the yield of hexadecyl-4-hydroxypyridinium chloride or bromide in methanol as solvent is 95%, with ethanol 80% and in ether/ethanol only 40%. Dodecylpyridinium chloride is obtained with a yield of almost 70%. 3,5-dihydroxydodecylpyridinium bromide is formed quantitatively in accordance with the above procedure from dodecyl bromide and 3,5-dihydroxypyridine in boiling chloroform after 4 hours (melting point 180° C.).

Name

hexadecyl-4-hydroxypyridinium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

ether ethanol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

[Compound]

Name

substituted pyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

heterocycle

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

alkyl bromides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

iodides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

substituted pyridines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

alkyl bromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

N1C=CC=CC=1.C(O)C.[Cl-:10].[CH2:11]([N+:27]1[CH:32]=[CH:31][C:30](O)=[CH:29][CH:28]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22]CCCC>CO.[Br-].CCOCC.C(O)C>[Cl-:10].[CH2:11]([N+:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3,6.7,8.9|

|

Inputs

Step One

|

Name

|

hexadecyl-4-hydroxypyridinium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(CCCCCCCCCCCCCCC)[N+]1=CC=C(C=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Br-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

ether ethanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC.C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

[Compound]

|

Name

|

substituted pyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

heterocycle

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

alkyl bromides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

iodides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Seven

[Compound]

|

Name

|

substituted pyridines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

alkyl bromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

whilst stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which must be subsequently preparatively purified by high-pressure liquid chromatography (HPLC)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

are firstly dissolved in methanol (10 times excess volume with respect to pyridine) and under nitrogen the stoichiometric amount of pyridine

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

also dissolved in methanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

whilst stirring at 70° C. so that the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |